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For researchers, scientists, and drug development professionals, understanding the cross-

reactivity of a kinase inhibitor is paramount to predicting its efficacy and potential off-target

effects. This guide provides a detailed comparison of the kinase selectivity of ACP-5862, the

major active metabolite of the Bruton's tyrosine kinase (BTK) inhibitor acalabrutinib, with its

parent compound and other relevant kinases.

ACP-5862 is a potent and selective covalent inhibitor of BTK, playing a significant role in the

overall clinical activity of acalabrutinib.[1][2] Like its parent drug, ACP-5862 forms a covalent

bond with a cysteine residue (Cys481) in the active site of BTK, leading to irreversible

inhibition.[1] This targeted mechanism is crucial for its therapeutic effect in B-cell malignancies.

However, the potential for interaction with other kinases, known as cross-reactivity, is a critical

aspect of its preclinical pharmacological profile.

Comparative Kinase Inhibition Profile
To assess the selectivity of ACP-5862, its inhibitory activity was evaluated against a panel of

kinases that possess a cysteine residue in a position homologous to Cys481 in BTK. This

analysis allows for a direct comparison of its off-target potential against closely related kinases.

The half-maximal inhibitory concentrations (IC50) for both ACP-5862 and its parent compound,

acalabrutinib, are presented in the table below.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b2622267?utm_src=pdf-interest
https://www.benchchem.com/product/b2622267?utm_src=pdf-body
https://www.benchchem.com/product/b2622267?utm_src=pdf-body
https://www.researchgate.net/publication/364964862_Identification_and_characterization_of_ACP-5862_the_major_circulating_active_metabolite_of_acalabrutinib_both_are_potent_and_selective_covalent_BTK_inhibitors
https://pubmed.ncbi.nlm.nih.gov/36310034/
https://www.benchchem.com/product/b2622267?utm_src=pdf-body
https://www.researchgate.net/publication/364964862_Identification_and_characterization_of_ACP-5862_the_major_circulating_active_metabolite_of_acalabrutinib_both_are_potent_and_selective_covalent_BTK_inhibitors
https://www.benchchem.com/product/b2622267?utm_src=pdf-body
https://www.benchchem.com/product/b2622267?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2622267?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Kinase ACP-5862 IC50 (nM) Acalabrutinib IC50 (nM)

BTK 5.0 3.0

ITK >1000 >1000

TEC 110 46

TXK 290 130

BMX 130 68

EGFR >1000 >1000

ERBB2 >1000 >1000

ERBB4 19 10

BLK 450 170

JAK3 >1000 >1000

Data sourced from Podoll T, et al. J Pharmacol Exp Ther. 2023.

The data clearly demonstrates that ACP-5862 is a highly potent inhibitor of its primary target,

BTK, with an IC50 value of 5.0 nM.[3] Importantly, it exhibits significantly less potency against

other kinases in the panel, with IC50 values for most off-targets being substantially higher. This

indicates a high degree of selectivity for BTK. The kinase selectivity profile of ACP-5862 is

noted to be very similar to that of acalabrutinib.[4]

Kinome-Wide Selectivity Screening
Further investigation into the broader kinase cross-reactivity was conducted using the

KINOMEscan™ platform, a competitive binding assay that quantitatively measures the

interaction of a compound with a large panel of kinases. In this assessment, ACP-5862 was

screened at a concentration of 1 µM. The results of this comprehensive scan revealed a kinase

selectivity profile for ACP-5862 that is similar to that of acalabrutinib, which is known for its high

selectivity.[4] Acalabrutinib, when screened at 1 µM, was found to inhibit only a small

percentage of the non-mutant protein kinases in the panel, underscoring its focused activity.[5]
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The high selectivity of both acalabrutinib and ACP-5862 is a key differentiator from the first-

generation BTK inhibitor, ibrutinib, which has been associated with more off-target effects.[6]

Experimental Protocols
The following section outlines the methodologies used to generate the kinase inhibition data.

IC50 Determination for Cysteine-Containing Kinases
The half-maximal inhibitory concentrations (IC50) were determined using various biochemical

assays, including IMAP, LanthaScreen™, and Z'-LYTE™. The specific assay format was

dependent on the individual kinase.

General Protocol Outline:

Reagents: Recombinant kinase, appropriate substrate (peptide or protein), ATP, and test

compound (ACP-5862 or acalabrutinib).

Assay Procedure:

The kinase and test compound were pre-incubated to allow for binding.

The kinase reaction was initiated by the addition of the substrate and ATP.

The reaction was allowed to proceed for a defined period at a controlled temperature.

The reaction was stopped, and the level of substrate phosphorylation was quantified.

Data Analysis: The percentage of kinase inhibition was calculated relative to a no-compound

control. IC50 values were determined by fitting the concentration-response data to a four-

parameter logistic equation.

KINOMEscan™ Profiling
The KINOMEscan™ assay platform (Eurofins DiscoverX) was utilized for broad kinase

selectivity profiling. This is a competition-based affinity binding assay.

Assay Principle:
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A DNA-tagged kinase is incubated with the test compound (ACP-5862) and an immobilized,

active-site directed ligand.

If the test compound binds to the kinase, it prevents the kinase from binding to the

immobilized ligand.

The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag.

The results are reported as the percentage of the kinase that is inhibited from binding to the

immobilized ligand.

Signaling Pathway and Experimental Workflow
Visualizations
To further illustrate the context of this research, the following diagrams depict the relevant

signaling pathway and the general workflow of a kinase inhibition assay.
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Caption: Simplified B-Cell Receptor (BCR) signaling pathway highlighting the inhibitory action

of ACP-5862 on BTK.
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Caption: General experimental workflow for determining the IC50 of a kinase inhibitor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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